1,3-Dichloro-2,4-dinitrobenzene

Descripción general

Descripción

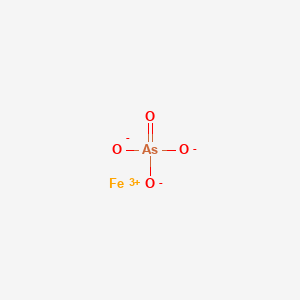

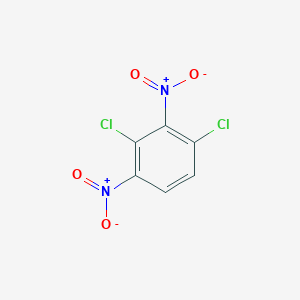

1,3-Dichloro-2,4-dinitrobenzene is a derivative of benzene. It is a compound with the molecular formula C6H2Cl2N2O4 . It is produced by nitrating 1,3-Dichlorobenzene with mixed acid .

Synthesis Analysis

The synthesis of 1,3-Dichloro-2,4-dinitrobenzene involves the nitration of 1,3-Dichlorobenzene with a well-stirred solution of potassium nitrate in concentrated sulfuric acid . The reaction mixture rises to 135–140°, then drops slowly to 125°. The stirred mixture is kept at 120–135° for an additional hour .Molecular Structure Analysis

The molecular structure of 1,3-Dichloro-2,4-dinitrobenzene can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The nitration of 1,3-dichloro-2-nitrobenzene is normal, but sulphonation is a competing process when the concentration of nitric acid is low .Physical And Chemical Properties Analysis

1,3-Dichloro-2,4-dinitrobenzene is a light yellow needle or amber crystalline solid . It has a molecular weight of 236.997 .Aplicaciones Científicas De Investigación

Molecular Polarizability and Configuration

1,3-Dichloro-2,4-dinitrobenzene has been studied for its molecular polarizability, specifically focusing on its dipole moments and Molar Kerr constants. Research indicates that this compound, along with other dinitrobenzenes, demonstrates specific configurations in the dissolved state, providing insights into the molecular structures and interactions of such compounds (Calderbank, Fèvre, & Ritchie, 1968).

Chemical Reactions and Derivatives

The compound has been used in reactions to create various derivatives. For example, its coupling with 3,5-dichloroaniline results in 3,5-dichloro-2′,4′-dinitrodiphenylamine, and its reaction with sodium glycolate leads to the production of 4-6-Dinitrophenyl-1,3-di-(β-hydroxyethyl ether), which forms explosive nitrate esters when treated with nitric acid (Blanksma, 2010).

Kinetics and Isotopic Exchange Studies

Kinetic studies involving 1,3-dichloro-2,4-dinitrobenzene have been conducted to understand chlorine-isotopic exchanges in various solvents. These studies provide detailed insights into the reaction dynamics of this compound under different conditions (Gore, Hammond, & Morris, 1974).

Electrochemical Studies

Electrochemical analysis of 1,3-dichloro-2,4-dinitrobenzene has revealed the mechanisms of carbon–chlorine bond cleavage at gold electrodes. This type of study is crucial for understanding the electrochemical behavior of such compounds (Prasad & Sangaranarayanan, 2005).

Synthesis and Purification

Advancements in the synthesis and purification of 1,3-dichloro-2,4-dinitrobenzene have been made, leading to methods that yield high purity and efficiency. These processes are critical for producing this compound for various research and industrial applications (Zhao Jing-chan, 2009).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1,3-dichloro-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O4/c7-3-1-2-4(9(11)12)5(8)6(3)10(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKWWONSNNHLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144492 | |

| Record name | Benzene, 1,3-dichloro-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-2,4-dinitrobenzene | |

CAS RN |

10199-85-6 | |

| Record name | Benzene, 1,3-dichloro-2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010199856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B167717.png)